molecular formula C9H13BO4S B8237630 (4-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid

(4-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid

Cat. No.: B8237630
M. Wt: 228.08 g/mol
InChI Key: YAFDQXZBRWEMKP-UHFFFAOYSA-N
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Description

(4-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid typically involves the reaction of thiophene derivatives with boronic acid reagents. One common method is the borylation of thiophene using a palladium catalyst under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction conditions are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize waste. The final product is purified using techniques like crystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized thiophene derivatives .

Scientific Research Applications

(4-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (4-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. This process is facilitated by the electronic properties of the thiophene ring, which stabilize the intermediate species and enhance the reaction efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique feature of (4-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is the presence of the [2-Methylpropan-2-yl)oxycarbonyl] group, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in synthetic chemistry, particularly in the formation of complex organic molecules .

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4S/c1-9(2,3)14-8(11)6-4-7(10(12)13)15-5-6/h4-5,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFDQXZBRWEMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CS1)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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